DBCO-PEG4-acid

Catalog No.
S525102
CAS No.
M.F
C30H36N2O8
M. Wt
552.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DBCO-PEG4-acid

Product Name

DBCO-PEG4-acid

IUPAC Name

3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C30H36N2O8

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C30H36N2O8/c33-28(31-14-16-38-18-20-40-22-21-39-19-17-37-15-13-30(35)36)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36)

InChI Key

LKSAMQQFMTVPKD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

DBCO-PEG4-acid

The exact mass of the compound DBCO-PEG4-acid is 552.2472 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DBCO-PEG4-acid is a bifunctional linker designed for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It features three key components: a dibenzocyclooctyne (DBCO) group for rapid reaction with azide-modified molecules, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance aqueous solubility and reduce aggregation, and a terminal carboxylic acid for covalent attachment to primary amines via amide bond formation. This structure makes it a foundational tool for conjugating molecules where the use of a cytotoxic copper catalyst is not viable, such as in live-cell imaging or the preparation of antibody-drug conjugates (ADCs).

Substituting DBCO-PEG4-acid with near-analogs introduces significant performance trade-offs that impact reaction efficiency, material properties, and workflow control. Replacing the DBCO core with a different cyclooctyne, such as BCN, results in substantially slower reaction kinetics, requiring longer incubation times or higher concentrations. Altering the PEG4 spacer length directly affects the hydrophilicity and steric profile of the final conjugate, with shorter linkers increasing the risk of aggregation and insolubility. Furthermore, substituting the terminal carboxylic acid with a pre-activated N-hydroxysuccinimide (NHS) ester removes a critical control point; the acid requires on-demand activation, allowing for purification of intermediates and preventing premature hydrolysis, a common failure mode for NHS esters in aqueous buffers.

Reaction Kinetics: Demonstrably Faster Cycloaddition Compared to BCN-Based Linkers

The DBCO core exhibits significantly faster SPAAC reaction kinetics compared to other common cyclooctynes like BCN. In a direct comparison study, the second-order rate constant for the reaction of an aza-dibenzocyclooctyne (a close DBCO analog) with benzyl azide was measured to be approximately 30-fold higher than that of a standard BCN derivative under identical conditions. This kinetic advantage is critical for achieving high conjugation yields rapidly, especially when working with low concentrations of valuable biomolecules.

Evidence DimensionSecond-order rate constant (k2) with Benzyl Azide
Target Compound Data0.3 M⁻¹s⁻¹ (for aza-dibenzocyclooctyne)
Comparator Or BaselineBCN: 0.01 M⁻¹s⁻¹
Quantified DifferenceApprox. 30x faster than BCN
ConditionsReaction with benzyl azide in CD3CN at room temperature.

Faster kinetics reduce reaction times, minimize potential damage to sensitive biomolecules, and enable efficient labeling at lower, more physiologically relevant concentrations.

Processability: PEG4 Spacer Provides Essential Hydrophilicity for Aqueous Workflows

The discrete PEG4 spacer is a non-negotiable feature for many aqueous bioconjugation protocols. The hydrophobic DBCO core can induce aggregation or insolubility when conjugated to biomolecules. The inclusion of a hydrophilic PEG spacer mitigates this effect, improving the handling and solubility characteristics of both the linker and the final conjugate. Studies on antibody-drug conjugates have shown that linkers incorporating PEG spacers enhance solubility and improve pharmacokinetic profiles compared to purely aliphatic linkers. This makes DBCO-PEG4-acid suitable for use in standard biological buffers without organic co-solvents that could denature sensitive proteins.

Evidence DimensionSolubility & Aggregation Prevention
Target Compound DataHydrophilic PEG4 spacer enhances aqueous solubility and reduces aggregation of the conjugate.
Comparator Or BaselineNon-PEGylated DBCO-acid or linkers with short alkyl chains, which often exhibit poor aqueous solubility.
Quantified DifferenceNot directly quantified in a single metric, but widely established as a critical enabler for aqueous bioconjugation.
ConditionsAqueous buffer systems (e.g., PBS) typical for protein and antibody manipulation.

This feature is critical for reproducibility and success in protein modification, preventing sample loss due to precipitation and ensuring the biological activity of the final conjugate.

Workflow Control: Carboxylic Acid Enables Staged and Controlled Conjugation

The terminal carboxylic acid offers superior workflow flexibility compared to pre-activated linkers like NHS esters. The acid is stable during storage and requires a distinct activation step (e.g., using EDC and NHS) to become reactive towards primary amines. This allows for a multi-step process: a researcher can first perform the SPAAC reaction with an azide-tagged molecule, purify the resulting DBCO-PEG4-conjugate, and then activate the terminal acid for the second conjugation. This is impossible with an NHS ester, which is highly susceptible to hydrolysis (half-life of minutes to hours at neutral pH in aqueous buffers) and must be used immediately.

Evidence DimensionWorkflow Flexibility & Stability
Target Compound DataStable terminal group; requires deliberate activation step, enabling purification of intermediates.
Comparator Or BaselineDBCO-PEG4-NHS Ester: Pre-activated, must be used immediately, prone to rapid hydrolysis in aqueous buffers.
Quantified DifferenceQualitative but high-impact difference in process control and stability.
ConditionsMulti-step synthesis and conjugation in aqueous media.

This provides critical process control, reduces the likelihood of failed conjugations due to linker hydrolysis, and enables more complex, multi-step bioconjugation strategies.

Rapid Labeling of Cell-Surface Glycans for Live-Cell Imaging

When labeling metabolically incorporated azide-sugars on live cells, reaction time is critical to minimize cell stress and capture dynamic processes. The superior kinetics of the DBCO core ensures that fluorescent probes, attached via the activated carboxylic acid, are rapidly and efficiently conjugated to cell-surface azides, enabling high-contrast imaging with shorter incubation times than BCN-based reagents.

Development of Antibody-Drug Conjugates (ADCs) with Hydrophilic Linkers

In ADC construction, linker properties directly influence the therapeutic index. The combination of a stable carboxylic acid for controlled conjugation to antibody lysine residues and a hydrophilic PEG4 spacer helps ensure the final ADC remains soluble and avoids aggregation, a common failure point. This linker choice contributes to more favorable pharmacokinetics and manufacturability.

Surface Functionalization of Amine-Coated Nanoparticles and Biosensors

For creating biosensors or targeted drug delivery vehicles, controlling the surface chemistry is paramount. The carboxylic acid allows for a controlled, two-step functionalization of amine-coated surfaces (e.g., gold nanoparticles, magnetic beads). The surface can first be activated, then coupled with DBCO-PEG4-acid. This DBCO-activated surface is then ready for the highly specific and efficient click-capture of azide-tagged proteins, peptides, or nucleic acids.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

552.24716611 Da

Monoisotopic Mass

552.24716611 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Wang H, Tang L, Liu Y, Dobrucka IT, Dobrucki LW, Yin L, Cheng J. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates. Theranostics. 2016 Jun 16;6(9):1467-76. doi: 10.7150/thno.16003. eCollection 2016. PubMed PMID: 27375793; PubMed Central PMCID: PMC4924513.
2: Yoon HI, Yhee JY, Na JH, Lee S, Lee H, Kang SW, Chang H, Ryu JH, Lee S, Kwon IC, Cho YW, Kim K. Bioorthogonal Copper Free Click Chemistry for Labeling and Tracking of Chondrocytes In Vivo. Bioconjug Chem. 2016 Apr 20;27(4):927-36. doi: 10.1021/acs.bioconjchem.6b00010. Epub 2016 Mar 10. PubMed PMID: 26930274.
3: Zimmerman ES, Heibeck TH, Gill A, Li X, Murray CJ, Madlansacay MR, Tran C, Uter NT, Yin G, Rivers PJ, Yam AY, Wang WD, Steiner AR, Bajad SU, Penta K, Yang W, Hallam TJ, Thanos CD, Sato AK. Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system. Bioconjug Chem. 2014 Feb 19;25(2):351-61. doi: 10.1021/bc400490z. Epub 2014 Jan 29. PubMed PMID: 24437342.

Explore Compound Types